molecular formula C14H17N3O5S B11064048 1,4-Dimethyl-6-(morpholin-4-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione

1,4-Dimethyl-6-(morpholin-4-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione

Cat. No.: B11064048
M. Wt: 339.37 g/mol
InChI Key: VAACYCAODHWYRI-UHFFFAOYSA-N
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Description

1,4-Dimethyl-6-(morpholin-4-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione is a complex organic compound with a unique structure that includes a quinoxaline core, morpholine, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-6-(morpholin-4-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone under acidic conditions.

    Introduction of the Morpholine Group: This step involves the nucleophilic substitution of a halogenated quinoxaline derivative with morpholine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-6-(morpholin-4-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoxaline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield dihydroquinoxaline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoxaline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated quinoxaline derivatives and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and sulfonyl derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

1,4-Dimethyl-6-(morpholin-4-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-6-(morpholin-4-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological macromolecules, while the quinoxaline core can intercalate with DNA or interact with enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds like 2,3-dimethylquinoxaline and 6-nitroquinoxaline share structural similarities.

    Morpholine Derivatives: Compounds such as morpholine-4-sulfonamide and morpholine-4-carboxamide.

    Sulfonyl Derivatives: Compounds like sulfonylureas and sulfonamides.

Uniqueness

1,4-Dimethyl-6-(morpholin-4-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione is unique due to the combination of its quinoxaline core, morpholine, and sulfonyl groups, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C14H17N3O5S

Molecular Weight

339.37 g/mol

IUPAC Name

1,4-dimethyl-6-morpholin-4-ylsulfonylquinoxaline-2,3-dione

InChI

InChI=1S/C14H17N3O5S/c1-15-11-4-3-10(9-12(11)16(2)14(19)13(15)18)23(20,21)17-5-7-22-8-6-17/h3-4,9H,5-8H2,1-2H3

InChI Key

VAACYCAODHWYRI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N(C(=O)C1=O)C

Origin of Product

United States

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